molecular formula C22H28O6 B018852 Caesalmin B CAS No. 352658-23-2

Caesalmin B

Cat. No.: B018852
CAS No.: 352658-23-2
M. Wt: 388.5 g/mol
InChI Key: GXBMHMVGIRRPBD-XTVZKPICSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Caesalmin B undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be catalyzed by reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism by which Caesalmin B exerts its effects involves several molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by targeting specific viral enzymes. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and the modulation of signaling pathways such as NF-κB and MAPK .

Properties

IUPAC Name

[(1S,8S,11S,13R,17S,18S,19R)-13-hydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.03,7.08,19.013,18]nonadeca-3(7),5-dien-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O6/c1-11(23)27-16-5-7-20(2,3)22(25)10-15-18-13(21(16,22)4)9-14-12(6-8-26-14)17(18)19(24)28-15/h6,8,13,15-18,25H,5,7,9-10H2,1-4H3/t13-,15-,16-,17+,18-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBMHMVGIRRPBD-XTVZKPICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C5C3C(C2)OC5=O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@@H]5[C@@H]3[C@H](C2)OC5=O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary biological activity reported for Caesalmin B and related compounds from Caesalpinia crista?

A1: Research indicates that this compound, alongside other cassane- and norcassane-type diterpenes isolated from Caesalpinia crista, exhibits in vitro antimalarial activity against the growth of Plasmodium falciparum. [, ] While the precise mechanism of action remains unelaborated, these compounds demonstrate dose-dependent inhibition of parasite growth. Notably, a closely related compound, Norcaesalpinin E, exhibited the most potent inhibitory activity within this group. []

Q2: Which structural features are characteristic of this compound and its related diterpenes?

A2: this compound belongs to the cassane-type diterpenes, a class of compounds characterized by a specific tetracyclic carbon skeleton. While the provided abstracts do not explicitly detail this compound's structure, they highlight that spectroscopic analyses, including techniques like NMR and mass spectrometry, were crucial in elucidating the structures of these compounds. [, ] Researchers interested in the detailed structural characterization of this compound would need to consult the full research articles or associated supplementary information for specific spectroscopic data.

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